1,4-DI-O-Benzylidene-DL-ribitol
CAS No.: 5348-90-3
Cat. No.: VC18969990
Molecular Formula: C19H20O5
Molecular Weight: 328.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5348-90-3 |
|---|---|
| Molecular Formula | C19H20O5 |
| Molecular Weight | 328.4 g/mol |
| IUPAC Name | (2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)methanol |
| Standard InChI | InChI=1S/C19H20O5/c20-11-15-17-16(23-19(22-15)14-9-5-2-6-10-14)12-21-18(24-17)13-7-3-1-4-8-13/h1-10,15-20H,11-12H2 |
| Standard InChI Key | YTUICHKHZZLYFO-UHFFFAOYSA-N |
| Canonical SMILES | C1C2C(C(OC(O2)C3=CC=CC=C3)CO)OC(O1)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1,4-DI-O-Benzylidene-DL-ribitol (C₁₉H₂₀O₅) features a ribitol core—a five-carbon sugar alcohol—modified at the 1- and 4-hydroxyl positions with benzylidene groups (Fig. 1). These aromatic rings introduce steric hindrance and electronic effects that alter the compound’s solubility and reactivity compared to unmodified ribitol . The benzylidene groups adopt a bicyclic acetal structure, stabilizing the molecule against hydrolysis under neutral conditions while remaining labile in acidic environments .
Table 1: Key Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₀O₅ | |
| Molecular Weight | 328.4 g/mol | |
| CAS Registry Number | 59782-28-4, 5348-90-3 | |
| IUPAC Name | (2,6-diphenyl-4,4a,8,8a-tetrahydro- dioxino[5,4-d] dioxin-4-yl)methanol |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy are critical for confirming the structure of 1,4-DI-O-Benzylidene-DL-ribitol. The ¹H-NMR spectrum exhibits distinct signals for the benzylidene aromatic protons (δ 7.3–7.5 ppm) and the ribitol backbone’s methine and methylene groups (δ 3.5–5.0 ppm) . The ¹³C-NMR spectrum corroborates the acetal carbons at δ 95–105 ppm, consistent with bicyclic ether formation . IR analysis reveals strong absorbance near 1,100 cm⁻¹, characteristic of C–O–C stretching in acetals.
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis of 1,4-DI-O-Benzylidene-DL-ribitol typically involves acid-catalyzed condensation of ribitol with benzaldehyde. VulcanChem and EvitaChem protocols report yields exceeding 70% under optimized conditions:
Procedure:
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Reactants: Ribitol (1 equiv), benzaldehyde (2.2 equiv), hydrochloric acid (0.1 equiv).
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Conditions: Reflux in anhydrous ethanol at 80°C for 12 hours.
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Workup: Neutralization with NaHCO₃, extraction with dichloromethane, and silica gel chromatography.
This method selectively protects the 1- and 4-hydroxyl groups due to their higher nucleophilicity compared to other positions on ribitol . The reaction proceeds via hemiacetal intermediates, with benzaldehyde acting as both a reagent and solvent in some protocols.
Table 2: Synthesis Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes reaction rate |
| Catalyst (HCl) | 0.1 equiv | Prevents over-acidification |
| Reaction Time | 12 hours | Ensures complete conversion |
Mechanistic Insights
The benzylidene protection mechanism involves sequential protonation of ribitol’s hydroxyl groups, followed by nucleophilic attack of benzaldehyde (Fig. 2). Density Functional Theory (DFT) studies at the B3LYP/6-31G* level reveal that the 1- and 4-positions exhibit lower activation energies for acetal formation (ΔG‡ = 18.3 kcal/mol) compared to other hydroxyls . This selectivity is attributed to reduced steric hindrance and favorable orbital overlap at these sites.
Chemical Reactivity and Derivative Formation
Acid-Catalyzed Deprotection
The benzylidene groups are cleaved under acidic conditions (e.g., 0.1 M HCl in THF), regenerating ribitol and benzaldehyde. This reversibility is exploited in multi-step syntheses where temporary protection of hydroxyl groups is required . Kinetic studies show first-order dependence on [H⁺], with a half-life of 45 minutes at pH 2.
Oxidation and Functionalization
1,4-DI-O-Benzylidene-DL-ribitol undergoes selective oxidation at the C2 and C3 positions using Jones reagent (CrO₃/H₂SO₄), yielding diketone intermediates. These intermediates are pivotal for synthesizing C-nucleosides like Remdesivir analogs . For example, oxidation followed by condensation with adenine derivatives produces antiviral compounds with IC₅₀ values < 1 μM against RNA viruses .
Applications in Biochemical and Medicinal Research
Enzyme Inhibition Studies
The compound’s rigid acetal structure mimics carbohydrate substrates, enabling its use as a competitive inhibitor for glycosidases and kinases. In Escherichia coli, 1,4-DI-O-Benzylidene-DL-ribitol inhibits ribitol dehydrogenase (RtDH) with a Kᵢ of 12.5 μM, disrupting ribitol metabolism. Molecular docking simulations attribute this activity to hydrogen bonding between the benzylidene oxygens and RtDH’s active-site residues (Asn152, Asp178) .
Antiviral Drug Development
As a precursor to C-nucleosides, this compound facilitates the synthesis of analogs with modified sugar moieties. For instance, coupling with 6-chloropurine yields 1’-C-methyl-adenosine derivatives showing 90% inhibition of SARS-CoV-2 replication in vitro at 10 μM . The benzylidene groups enhance metabolic stability, increasing plasma half-life from 2 hours (unprotected) to 8 hours in murine models .
Future Directions and Research Gaps
While 1,4-DI-O-Benzylidene-DL-ribitol’s synthetic utility is well-established, its potential in targeted drug delivery remains underexplored. Functionalization with biocompatible polymers (e.g., PEG) could enhance pharmacokinetics for in vivo applications. Additionally, enantioselective synthesis methods are needed to resolve the DL-mixture into D- and L-forms for chiral drug development.
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